

Introduction to GSK864 and Its Application

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Compound Focus: **GSK864**

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GSK864 is a cell-penetrant, potent, and selective **allosteric inhibitor of mutant Isocitrate Dehydrogenase 1 (IDH1)** [1] [2] [3]. It is structurally related to the probe molecule GSK321 and binds to an allosteric site, locking both wild-type and mutant IDH1 enzymes in a catalytically inactive conformation [4] [1]. Its primary biochemical effect is the potent inhibition of intracellular **2-hydroxyglutarate (2-HG) production**, an oncometabolite central to the pathology of IDH1-mutant cancers [5] [2] [6].

The human fibrosarcoma cell line **HT-1080**, which harbors a heterozygous IDH1 R132C mutation, serves as a standard model for validating the efficacy of mutant IDH1 inhibitors like **GSK864** [5] [4] [7]. The following sections detail the protocols and results for key assays using **GSK864** in this cell line.

Quantitative Profile of GSK864

The table below summarizes the key quantitative data for **GSK864**, as established in pre-clinical discovery assays [5] [4] [2].

Table 1: Key Quantitative Data for GSK864

Parameter	Value	Description / Cell Line
Biochemical IC ₅₀ (Mutant IDH1)	8.8 - 17 nM	R132C: 8.8 nM; R132H: 15.2 nM; R132G: 16.6 nM [2] [8]
Biochemical IC ₅₀ (WT IDH1)	~46 nM	Selectivity over wild-type enzyme [4]

Parameter	Value	Description / Cell Line
Cellular EC ₅₀ (2-HG Reduction)	85 - 320 nM	HT-1080 fibrosarcoma cells (IDH1 R132C) [4] [8]
Solubility	10 mg/mL	Clear solution in DMSO [1] [3]
Target Engagement (CETSA)	Positive	Confirmed target engagement in cellular models [7]

Detailed Experimental Protocols

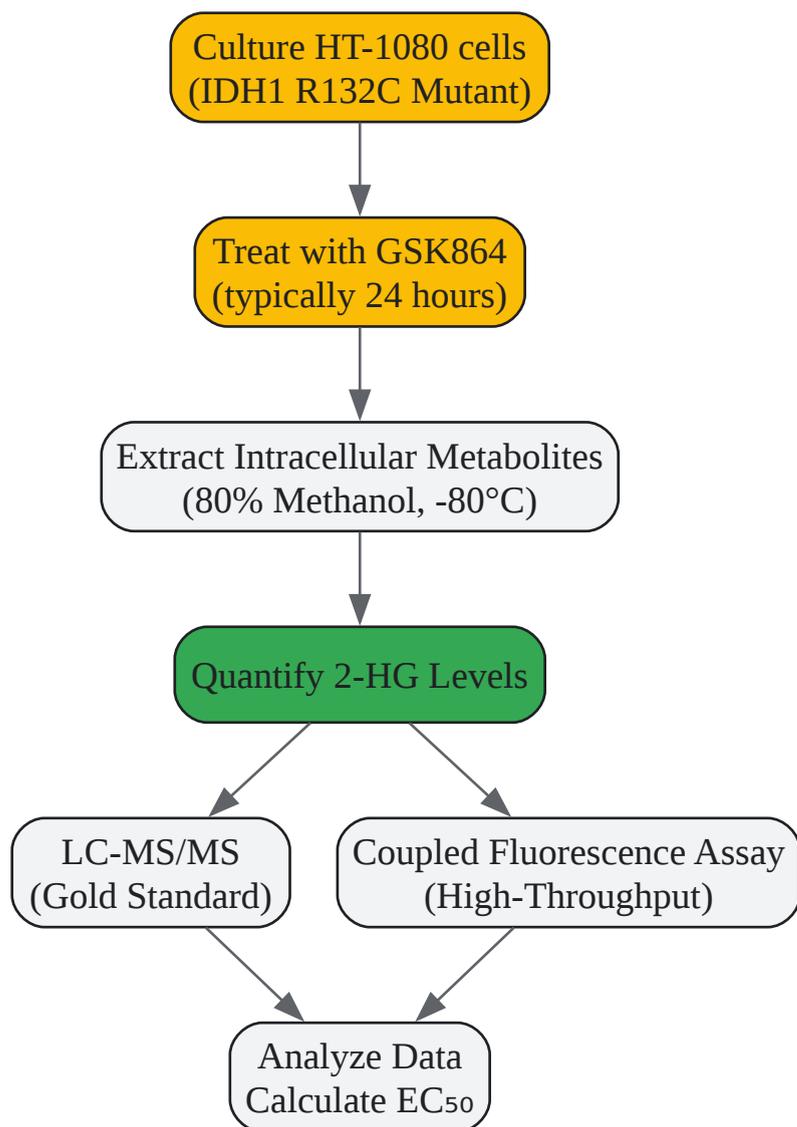
Protocol 1: Inhibiting 2-HG Production in HT-1080 Cells

This protocol is used to measure the reduction of the oncometabolite 2-HG, which is the primary direct indicator of mutant IDH1 inhibition [4].

- **1. Cell Culture and Seeding:** Culture HT-1080 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Antibiotic-Antimycotic at 37°C and 5% CO₂ [5]. Seed cells into multi-well plates at an appropriate density (e.g., 3-5 x 10³ cells per well for a 96-well plate) and allow them to adhere overnight [5].
- **2. Compound Treatment:** Prepare a serial dilution of **GSK864** in DMSO, ensuring the final DMSO concentration in the cell culture medium does not exceed 0.1-0.5%. Treat the cells with the compound for a defined period, typically **24 hours** [4]. Include a vehicle control (DMSO only) and a negative control (inactive analog, e.g., GSK990) [2].
- **3. Metabolite Extraction:** After incubation, aspirate the culture medium. To extract intracellular metabolites, wash the cells with cold PBS and then add a mixture of 80% methanol in water (pre-chilled to -80°C). Scrape the cells and transfer the suspension to a microcentrifuge tube. Incubate on dry ice or at -80°C for 15-60 minutes, then centrifuge at high speed (e.g., 14,000-16,000 x g) for 15-20 minutes at 4°C. Collect the supernatant, which contains the metabolites, and dry it using a centrifugal vacuum concentrator [4].
- **4. 2-HG Quantification:**
 - **LC-MS/MS Analysis:** Reconstitute the dried metabolite extracts in a suitable solvent for Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This is considered the gold-standard method for absolute quantification of 2-HG [4] [7]. The significant reduction in 2-HG levels in **GSK864**-treated HT-1080 cells confirms target engagement and compound efficacy [4].

- **Fluorescence-Based Assay:** As an alternative, a high-throughput diaphorase/resazurin coupled fluorescence assay can be used to detect NADPH turnover, which is linked to 2-HG production [7].

The following diagram illustrates the core workflow of this assay.



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Protocol 2: Tube Formation Assay to Study Angiogenesis

This protocol assesses the functional, secondary biological consequences of 2-HG reduction, specifically its role in stimulating oncogenic angiogenesis [5].

- **1. Preparation of Conditioned Medium:**
 - Culture HT-1080 cells (IDH1 R132C mutant) until they reach 70-80% confluence.
 - Replace the growth medium with a "starvation" medium (e.g., serum-free RPMI) to stress the cells and initiate the production of secretome.
 - Incubate for 24-48 hours.
 - Collect the conditioned medium and centrifuge it to remove cell debris. The supernatant is the "IDH1 mutant fibrosarcoma secretome" [5].
- **2. Experimental Setup:**
 - **Group 1 (Control):** Vascular-endothelial cell basal medium.
 - **Group 2 (Stimulus):** Basal medium supplemented with the conditioned secretome from HT-1080 cells.
 - **Group 3 (Inhibition):** Basal medium supplemented with the conditioned secretome **and GSK864**.
 - **Group 4 (Rescue):** Basal medium supplemented with the conditioned secretome, **GSK864**, **and** exogenous 2-HG [5].
- **3. Tube Formation Assay:**
 - Plate vascular-endothelial cells (e.g., HUVECs) on a basement membrane matrix (like Matrigel) in a multi-well plate.
 - Treat the plated cells with the different media groups described above.
 - Incubate the plate for 6-24 hours at 37°C, 5% CO₂.
 - After incubation, image the tubular networks using an inverted microscope [5].
- **4. Data Analysis:**
 - Quantify the total tube length, number of branches, or number of meshes using image analysis software (e.g., NIH ImageJ).
 - Perform statistical analysis (e.g., Student's t-test) to compare the results between treatment groups [5].

Key Experimental Findings and Interpretation

- **Efficacy of 2-HG Inhibition:** Treatment of HT-1080 cells with **GSK864** for 24 hours leads to a rapid and potent reduction in intracellular 2-HG levels, with an EC₅₀ in the nanomolar range [4]. This effect is reversible upon compound washout [4].
- **Functional Impact on Angiogenesis:** The secretome from IDH1 mutant HT-1080 cells stimulates vascular-endothelial tube formation by approximately **138%** compared to control. **GSK864** treatment attenuates this pro-angiogenic effect, reducing tube formation by about **36%**. The addition of exogenous 2-HG can reverse the inhibitory effect of **GSK864**, confirming that the observed angiogenesis is specifically driven by the oncometabolite [5].
- **Selectivity:** Chemoproteomic studies with GSK321, a close analog of **GSK864**, demonstrated high selectivity for IDH1, with minimal off-target binding across hundreds of other proteins, including

kinases, 7-transmembrane receptors, and ion channels [4] [2].

Critical Notes for Researchers

- **Negative Control:** Always include the structurally similar but inactive compound **GSK990** as a negative control to confirm that observed effects are due to specific IDH1 inhibition and not off-target activity [2].
- **Solubility and Handling:** **GSK864** has low solubility in aqueous buffers. A stock solution should first be prepared in DMSO (e.g., 10-100 mM) and then diluted into the assay medium, keeping the final DMSO concentration constant and low ($\leq 0.5\%$) across all groups [1] [8].
- **Stability:** Aliquot and store the DMSO stock solution at -20°C to -80°C . Avoid repeated freeze-thaw cycles [8].

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To cite this document: Smolecule. [Introduction to GSK864 and Its Application]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b529511#gsk864-ht-1080-cell->

assay-2-hg-reduction]

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